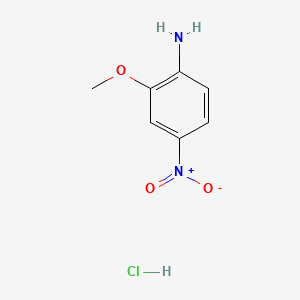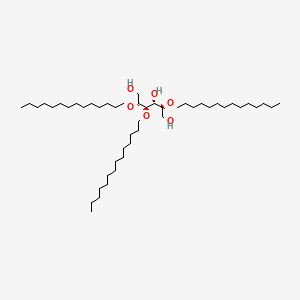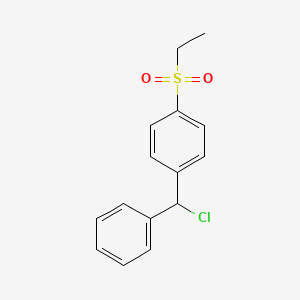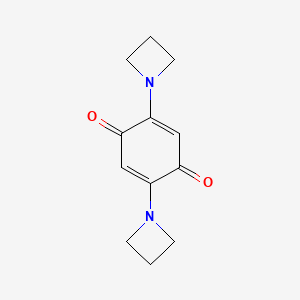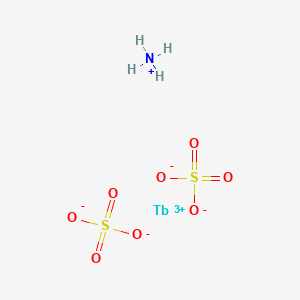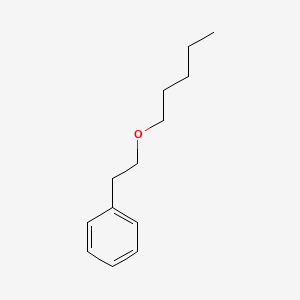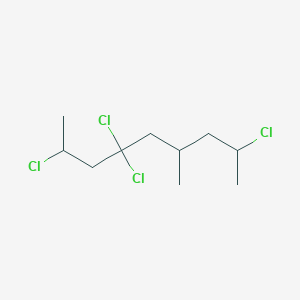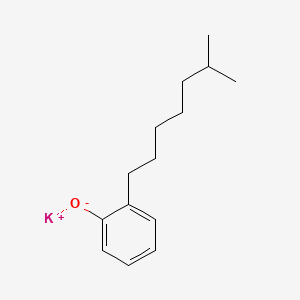
Potassium isooctylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium isooctylphenolate is an organometallic compound with the molecular formula C14H21KO. It is a potassium salt of isooctylphenol, where the phenolic hydrogen is replaced by a potassium ion. This compound is known for its applications in various chemical processes and industries due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium isooctylphenolate can be synthesized through the reaction of isooctylphenol with potassium hydroxide. The reaction typically involves dissolving isooctylphenol in an organic solvent such as ethanol or methanol, followed by the addition of potassium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of continuous reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isooctylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Potassium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenolic compounds and intermediates.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium isooctylphenolate involves its ability to interact with various molecular targets. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. It can also form complexes with metal ions, influencing catalytic processes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium phenolate: Similar in structure but lacks the isooctyl group, making it less hydrophobic.
Sodium isooctylphenolate: Similar but with sodium instead of potassium, which can affect solubility and reactivity.
Potassium tert-butylphenolate: Another phenolate with a different alkyl group, leading to variations in steric and electronic properties.
Uniqueness
Potassium isooctylphenolate is unique due to its specific combination of the isooctyl group and potassium ion. This combination imparts distinct solubility, reactivity, and interaction properties, making it valuable in specialized applications where other phenolates may not be as effective.
Propriétés
Numéro CAS |
93922-03-3 |
|---|---|
Formule moléculaire |
C14H21KO |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
potassium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1 |
Clé InChI |
JEOMGPXAWBSOLC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC1=CC=CC=C1[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


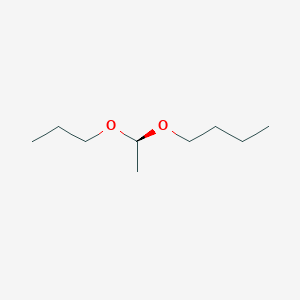
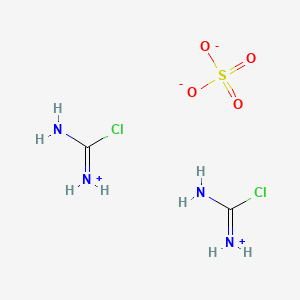
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)


